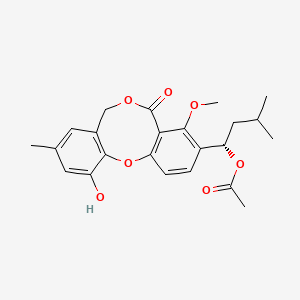
1-Methyl-3-octylimidazolium tetrafluoroborate
説明
1-Methyl-3-octylimidazolium tetrafluoroborate is an ionic liquid with significant interest in the scientific community due to its unique properties and potential applications in various fields, including chemistry and materials science. Its structure and properties are explored through various spectroscopic techniques and computational methods to understand its interactions, particularly in mixtures with other substances.
Synthesis Analysis
The synthesis of 1-Methyl-3-octylimidazolium tetrafluoroborate can be achieved through microwave-assisted methods, which significantly shorten the reaction time compared to traditional methods, leading to high yields of the target compound. This approach underscores the efficiency and environmental benefits of utilizing microwave irradiation in the synthesis of ionic liquids (Tao, 2009).
Molecular Structure Analysis
Studies using spectroscopic techniques like FT-IR, NMR, and Raman spectroscopy, along with molecular dynamics simulations and quantum chemistry calculations, have provided insights into the molecular interactions and structure of 1-Methyl-3-octylimidazolium tetrafluoroborate. These analyses reveal the intricate details of hydrogen bonding and molecular dynamics within this ionic liquid, particularly in mixtures with other compounds (Ando et al., 2023).
Chemical Reactions and Properties
Research has demonstrated the catalytic capabilities of 1-Methyl-3-octylimidazolium tetrafluoroborate in facilitating chemical reactions, such as the insertion of α-diazo compounds into the N–H bonds of amines. This highlights the ionic liquid's role as an efficient and reusable catalyst for synthesizing various organic compounds (Akbari et al., 2014).
Physical Properties Analysis
The physical properties of 1-Methyl-3-octylimidazolium tetrafluoroborate, including its density, viscosity, and thermal stability, have been extensively studied. These properties are crucial for understanding the behavior of this ionic liquid under different conditions and for its application in various technological and industrial processes (Shamsipur et al., 2010).
科学的研究の応用
Use in Ionic Liquid-Based Technologies
- The ionic liquid (IL) 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), a compound structurally similar to 1-Methyl-3-octylimidazolium tetrafluoroborate, demonstrates the potential to dissolve various biopolymers such as cellulose and chitin. This makes it a promising candidate for industrial-scale applications. The research underscores the importance of understanding the toxicity and environmental impact of ILs to predict and control their fate in the environment (Ostadjoo et al., 2018).
Application in Electrochemical Technology
- A significant body of research has focused on the use of Lewis acidic haloaluminate room-temperature ionic liquids (RTILs), such as those structurally related to 1-Methyl-3-octylimidazolium tetrafluoroborate, in electrochemical technology. These studies span a variety of applications, including electroplating and energy storage. The research benefits from advancements in state-of-the-art technologies and offers new insights and findings that put haloaluminate RTILs and solvent mixtures back in the spotlight (Tsuda et al., 2017).
Chemical Modification of Cellulose
- Ionic liquids (ILs), including those structurally related to 1-Methyl-3-octylimidazolium tetrafluoroborate, serve as solvents for cellulose and facilitate its chemical modification. The research has explored the homogeneous acylation, carbanilation, and silylation of cellulose using ILs as reaction media, achieving various cellulose derivatives under mild conditions and at low temperatures (Heinze et al., 2008).
Preparation of Plasticized Polymers
- The ionic liquid 1-butyl-3-methylimidazolium chloride, structurally similar to 1-Methyl-3-octylimidazolium tetrafluoroborate, has been extensively used as an effective plasticizer for polymers, including polyacrylonitrile (PAN). Research in this area focuses on the plasticizing mechanism, raw material preparation, spinning process adjustment, and the structural chemical changes induced in the fibers (Li & Dang, 2022).
Fabrication of Polysaccharide Ion Gels
- Ionic liquids, such as 1-butyl-3-methylimidazolium chloride, closely related to 1-Methyl-3-octylimidazolium tetrafluoroborate, have been used for the fabrication of polysaccharide ion gels. These gels are characterized by suitable analytical measurements and further converted into value-added sustainable materials (Takada & Kadokawa, 2015).
Raman Spectroscopy and Ab-Initio Model Calculations
- Recent developments in the study and understanding of room-temperature ionic liquids, including those structurally similar to 1-Methyl-3-octylimidazolium tetrafluoroborate, have been reviewed. The research provides an intimate picture of why these liquids are not crystals at ambient conditions, based on evidence from crystallographical results combined with vibrational spectroscopy and ab-initio molecular orbital calculations (Berg, 2007).
Synthesis of Nano- and Microstructures
- Ionic liquids, including those formed of 1-butyl-3-methylimidazolium combined with tetrafluoroborate, have been applied in the preparation of metal nanoparticles and 3D semiconductor microparticles. These ILs play various roles, serving as structuring agents, solvents, co-solvents, metal precursors, reducing agents, and surface-modifying agents. The structure of ILs affects the size and shape of formed metal particles, and their interaction with particle precursors can lead to varied extended interactions, resulting in nano- and microstructures with different morphologies (Łuczak et al., 2016).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-methyl-3-octylimidazol-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N2.BF4/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;2-1(3,4)5/h10-12H,3-9H2,1-2H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZCAMSPWNHTAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCCCCCCN1C=C[N+](=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047943 | |
| Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-octylimidazolium tetrafluoroborate | |
CAS RN |
244193-52-0 | |
| Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-3-n-octylimidazolium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Methyl-3-octylimidazolium tetrafluoroborate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4QK72MMQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxyethyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoic acid](/img/structure/B1245482.png)




![6-[3]-Ladderane-1-hexanol](/img/structure/B1245490.png)







